

Ambenoxan (Ambrisentan): A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *Ambenoxan*

Cat. No.: *B1665345*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ambrisentan, a selective endothelin type A receptor antagonist. The information presented herein is intended to support research, development, and formulation activities for this active pharmaceutical ingredient. It is presumed that the query for "**Ambenoxan**" refers to the well-documented compound "Ambrisentan," and as such, all data pertains to the latter.

Physicochemical Properties

Ambrisentan is a white to off-white crystalline substance.^[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high membrane permeability.^{[2][3]}

Solubility Profile

Ambrisentan's solubility is pH-dependent, exhibiting poor solubility in acidic and neutral aqueous media, with a significant increase in solubility at higher pH levels.^{[4][5]}

Table 1: Aqueous and Solvent Solubility of Ambrisentan

Solvent/Media	Temperature (°C)	Solubility	Reference
Water	25	0.06 mg/mL (practically insoluble)	[1]
0.1N NaOH	25	>100 mg/mL	[1]
Dimethyl Sulfoxide (DMSO)	Not Specified	30 mg/mL	[6]
Ethanol	Not Specified	Slightly Soluble	[6]
Methanol	Not Specified	Slightly Soluble	[6]
pH 6.8 Phosphate Buffer	Not Specified	Higher than in acidic buffers	[3] [7]
pH 7.4 Phosphate Buffer	Not Specified	Higher than in acidic buffers	[7]

Stability Profile

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods. Ambrisentan has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while remaining relatively stable to thermal and photolytic stress.

Table 2: Summary of Ambrisentan Forced Degradation Studies

Stress Condition	Reagent	Duration & Temperature	Observations	Reference
Acid Hydrolysis	0.1 N HCl	4 hours at 60 °C	Significant degradation with one major degradation product.	[8]
Acid Hydrolysis	1.0 N HCl	Not Specified	Extensive degradation.	[9]
Base Hydrolysis	0.5 N NaOH	8 hours at 60 °C	No significant degradation observed.	[8]
Base Hydrolysis	1.0 N NaOH	Not Specified	Slight degradation.	[10]
Oxidative Degradation	3% H ₂ O ₂	48 hours	No significant degradation observed.	[8]
Oxidative Degradation	30% H ₂ O ₂	Not Specified	Extensive degradation.	[9]
Thermal Degradation	Dry Heat	7 days at 100 °C	No significant degradation observed.	[8]
Photolytic Degradation	UV & Fluorescent Light	1.2 million Lux hours & 200 Wh/m ²	No significant degradation observed.	[8]
Neutral Hydrolysis	Water	8 hours at 60 °C	No significant degradation observed.	[8]

Experimental Protocols

Solubility Determination: Shake-Flask Method

The equilibrium solubility of ambrisentan can be determined using the conventional shake-flask method.^[7]

- Preparation: An excess amount of ambrisentan is added to a known volume of the desired solvent (e.g., purified water, buffers of different pH, organic solvents) in a sealed container.
- Equilibration: The containers are agitated in a constant temperature shaker bath (e.g., for 48 hours) to ensure equilibrium is reached.
- Sample Collection: After the incubation period, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn.
- Separation: The collected supernatant is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.
- Analysis: The concentration of ambrisentan in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Stability-Indicating Method: Forced Degradation Study

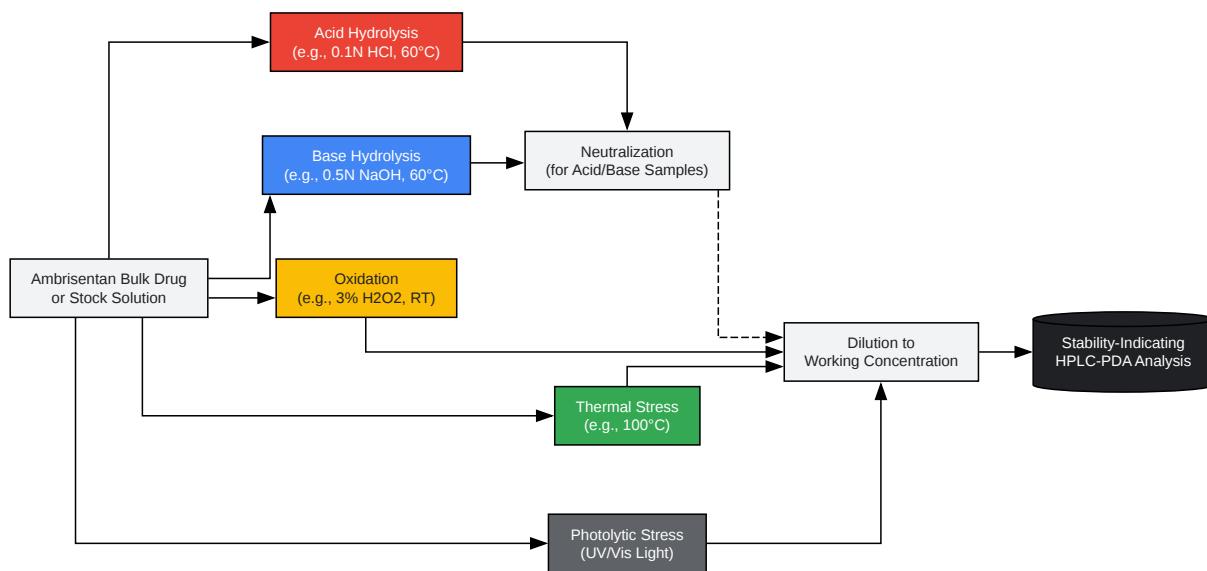
A forced degradation study is performed to demonstrate the specificity of an analytical method to quantify the drug in the presence of its degradation products.

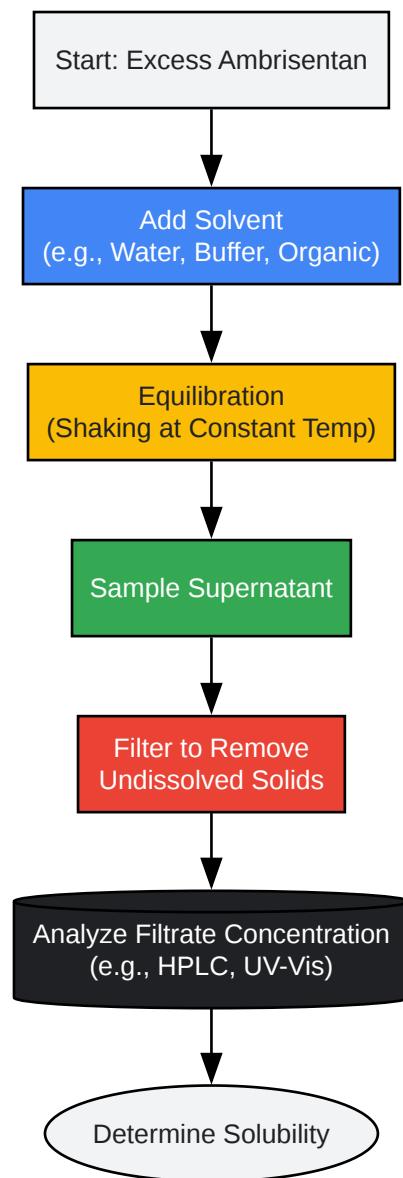
- Stock Solution Preparation: A stock solution of ambrisentan is prepared in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
- Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions as outlined in Table 2. This includes exposure to acidic, basic, oxidative, thermal, and photolytic conditions for a specified duration and temperature.
- Sample Neutralization: For samples subjected to acid and base hydrolysis, the solutions are neutralized after the stress period.
- Dilution: The stressed samples are diluted with the mobile phase to a suitable concentration for HPLC analysis.

- HPLC Analysis: The samples are analyzed using a validated stability-indicating HPLC method. A typical method would utilize a C18 column with a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution mode. Detection is commonly performed using a photodiode array (PDA) detector.[8][11]

Visualizations

Diagram 1: Experimental Workflow for a Forced Degradation Study





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